molecular formula C6H12N4O B15326453 3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol

3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol

Cat. No.: B15326453
M. Wt: 156.19 g/mol
InChI Key: WCPNRTMETQJPKD-UHFFFAOYSA-N
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Description

3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol is an organic compound featuring a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-tetrazole-5-thiol with an appropriate butanol derivative under nucleophilic substitution conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the tetrazole ring.

Scientific Research Applications

3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of these functional groups in biological systems. This property enables the compound to interact with enzymes and receptors, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol is unique due to its specific combination of the tetrazole ring and the butanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

3-(1-methyltetrazol-5-yl)butan-2-ol

InChI

InChI=1S/C6H12N4O/c1-4(5(2)11)6-7-8-9-10(6)3/h4-5,11H,1-3H3

InChI Key

WCPNRTMETQJPKD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=NN1C)C(C)O

Origin of Product

United States

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